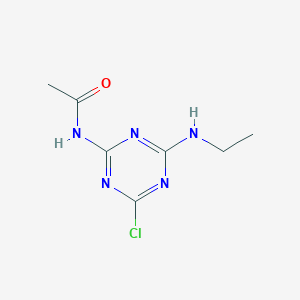

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

Description

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is a triazine-derived compound featuring a chloro-substituted triazine core, an ethylamino group at position 6, and an acetamide moiety at position 2. This structure confers unique physicochemical properties, including moderate hydrophobicity (predicted logP ~2.7) and a molecular weight of ~283.76 g/mol, based on analogous compounds . Triazine derivatives are widely studied for their roles as herbicides, enzyme inhibitors, and intermediates in organic synthesis. The presence of the ethylamino and acetamide groups distinguishes it from simpler triazines like atrazine or cyanazine, which lack the acetamide functionality .

Properties

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIUCQKUBNRZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161960 | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-76-8 | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triazine Core Assembly via Halomethyleneiminium Salt Intermediates

The foundational approach to synthesizing 1,3,5-triazine derivatives involves the reaction of halomethyleneiminium salts with N-cyanoamidines. As detailed in patent WO1981003020A1 , chloromethyleneiminium salts are generated by treating amides with phosphorus oxychloride () or phosphorus pentachloride (). For example, acetamide reacts with in acetonitrile to form a reactive intermediate, which subsequently cyclizes with N-cyanoamidines bearing ethylamino groups. This method achieves substitution at the 2-, 4-, and 6-positions of the triazine ring through controlled stoichiometry and temperature.

A representative synthesis involves:

-

Formation of the chloromethyleneiminium salt : Acetamide (1.0 equiv) is refluxed with (1.2 equiv) in acetonitrile at 80°C for 2 hours.

-

Cyclization with N-cyanoethylamidine : The intermediate is reacted with N-cyanoethylamidine (1.1 equiv) at room temperature, yielding the triazine core with chloro and ethylamino substituents.

-

Acetylation : The remaining chloro group is substituted with acetamide via nucleophilic aromatic substitution (NAS) using acetyl chloride in the presence of a base (e.g., ) .

This method provides moderate yields (50–70%) and is notable for its scalability and compatibility with diverse substituents .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.

Hydrolysis: Aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be used in various chemical reactions and studies.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions, as triazine derivatives are known to interact with biological molecules.

Medicine: Research into the potential therapeutic applications of triazine derivatives includes their use as antimicrobial, anticancer, and antiviral agents.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanazine (2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)

- Structural Differences : Cyanazine replaces the acetamide group with a propanenitrile moiety, enhancing its herbicidal activity but reducing stability in aqueous environments .

- Applications : Cyanazine is a broad-spectrum herbicide, whereas the acetamide derivative is primarily a synthetic intermediate or enzyme inhibitor.

- Metabolic Pathways : Cyanazine metabolizes into LM2 and LM4 (hydroxy-triazine derivatives), while the acetamide variant may undergo hydrolysis or N-dealkylation due to its amide bond .

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide

- Structural Differences: The cyclopentylamino group increases steric bulk compared to the ethylamino group, leading to higher logP (3.1 vs. ~2.7) and altered receptor-binding profiles .

- Analytical Methods : Both compounds are separable via reverse-phase HPLC (e.g., Newcrom R1 column), but retention times differ due to hydrophobicity variations .

(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl) Acetamide

- Structural Differences: The styryl group introduces π-conjugation, enhancing UV absorption and fluorescence properties absent in the ethylamino-acetamide derivative .

- Applications : Used in optoelectronic materials, contrasting with the agrochemical focus of the target compound .

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides

- Structural Differences : Incorporation of a sulfonamide-thioether chain and imidazolidin-ylidene group enhances solubility and biological activity (e.g., PI3K inhibition) but complicates synthetic routes .

- Synthesis : Requires multi-step functionalization of the triazine core, unlike the simpler nucleophilic substitution used for the acetamide derivative .

Key Data Tables

Table 1. Physicochemical Properties of Selected Triazine Derivatives

Biological Activity

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is a triazine derivative characterized by its unique ethylamino substitution. This compound has garnered interest due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is structurally defined as follows:

- Chemical Formula : C6H8ClN5O

- CAS Number : 142179-76-8

The presence of the ethylamino group significantly influences its chemical reactivity and biological activity compared to other triazine derivatives.

Target Interactions

Acetamide derivatives often interact with various biological targets including enzymes and receptors. The specific interactions of N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide may lead to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical in metabolic pathways.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), affecting signal transduction pathways crucial for cellular responses .

Biochemical Pathways

The biological activity of this compound is likely mediated through several biochemical pathways:

- Cell Growth Regulation : Triazine derivatives have been documented to influence cell proliferation and apoptosis in cancer cell lines.

- Antimicrobial Activity : Some studies suggest that triazine compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide, it is essential to compare it with other triazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-6-(methylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Moderate anticancer activity |

| N-(4-chloro-6-(propylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Antimicrobial properties |

| N-(4-chloro-6-(butylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Enzyme inhibition |

The ethylamino substitution in N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide may enhance its solubility and interaction with biological targets compared to other alkyl substitutions.

Future Directions for Research

Given the promising biological activities associated with triazine derivatives:

- Therapeutic Development : Further studies are warranted to explore the potential therapeutic applications in cancer treatment and antimicrobial therapies.

- Mechanistic Studies : Detailed investigations into the specific mechanisms of action at the molecular level will aid in understanding how this compound can be effectively utilized in drug design.

- Environmental Impact Studies : Understanding how environmental factors influence the stability and efficacy of this compound can provide insights into its practical applications.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide derivatives, and how are reaction conditions optimized?

- Methodological Answer: A common approach involves nucleophilic substitution on a chlorinated triazine precursor. For example, reacting 4-chloro-6-(ethylamino)-1,3,5-triazin-2-amine with acetyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction conditions (e.g., 8 hours at room temperature) are monitored via TLC, followed by extraction, washing (e.g., with NaHCO₃), and vacuum concentration . Optimization includes adjusting molar ratios of reagents, solvent choice (polar aprotic solvents enhance reactivity), and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions and hydrogen environments. For example, a singlet at δ 2.08 ppm (¹H NMR) corresponds to the acetamide methyl group, while δ 9.23 ppm indicates an NH proton .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 216 [M+1] for related triazine-acetamide derivatives) .

- Elemental Analysis : Verify purity by comparing calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental concentration data when using different analytical methods like ELISA and GC-MS?

- Methodological Answer: Cross-validation is critical. For instance, ELISA may overestimate concentrations due to cross-reactivity with metabolites, whereas GC-MS provides specificity but requires derivatization for polar compounds. A study comparing cyanazine (structurally similar) in surface water found ELISA data required correction factors derived from GC-MS calibration curves. Statistical tools (e.g., Bland-Altman plots) quantify method biases .

Q. What enzymatic pathways are involved in the phase-I metabolism of this compound in mammalian systems?

- Methodological Answer: Cytochrome P450 1A2 is the primary enzyme responsible for N-dealkylation and hydroxylation of the ethylamino group in s-triazine derivatives. In vitro studies using human liver microsomes can identify metabolites (e.g., deethylated or hydroxylated products) via LC-MS/MS. Co-incubation with CYP1A2 inhibitors (e.g., α-naphthoflavone) confirms enzymatic specificity .

Q. How do phase transition enthalpies inform the compound's environmental persistence and bioavailability?

- Methodological Answer: Sublimation enthalpy (ΔsubH) and vapor pressure data predict volatility, while fusion enthalpy (ΔfusH) correlates with crystalline stability. For cyanazine, ΔsubH = 90.7 kJ/mol (GS method) indicates low volatility, favoring persistence in soil. High melting points (e.g., 163°C for related triazine-acetamides) suggest limited water solubility, requiring formulation studies to enhance bioavailability .

Q. How can metabolite ratios be used to differentiate contamination sources in environmental samples?

- Methodological Answer: Ratios like D2R (deisopropylatrazine/deethylatrazine) distinguish parent compound degradation from co-occurring herbicides. For example, a high D2R (>0.5) indicates cyanazine contribution, while lower ratios suggest atrazine dominance. Isotopic labeling (¹³C/¹⁵N) or chiral chromatography further tracks metabolite origin in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.